3-Bromo-5-phenyl-4,5-dihydroisoxazole
Overview
Description
The compound of interest, 3-Bromo-5-phenyl-4,5-dihydroisoxazole, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The presence of a bromine atom and a phenyl group on the isoxazole ring can significantly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of isoxazole derivatives, such as the ones related to 3-Bromo-5-phenyl-4,5-dihydroisoxazole, typically involves the formation of the isoxazole ring through cyclization reactions. For example, the synthesis of antipyrine derivatives, which share structural similarities with isoxazole compounds, has been reported to yield good results and characterized spectroscopically . The synthesis process often includes the use of halogenated starting materials, which can introduce bromine atoms into the final compound.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, which can be substituted with various functional groups. X-ray diffraction analysis has been used to determine the crystal structure of related compounds, revealing details such as dihedral angles between rings and the planarity of the molecule . The molecular structure influences the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions, including tautomerism, where the compound can exist in multiple forms depending on the solvent and conditions . The presence of substituents like bromine can also influence the reactivity of the compound, potentially leading to selective transformations and rearrangements .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as 3-Bromo-5-phenyl-4,5-dihydroisoxazole, are influenced by their molecular structure. The presence of halogen atoms and phenyl groups can affect properties like solubility, melting point, and stability. Spectroscopic methods, including infrared and ultraviolet spectroscopy, are commonly used to study these properties . Additionally, computational methods like DFT calculations and molecular docking can provide insights into the electronic properties and potential biological activities of these compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXKJBBQEFYTQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50530226 | |
Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenyl-4,5-dihydroisoxazole | |
CAS RN |
86256-88-4 | |
Record name | 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50530226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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